Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

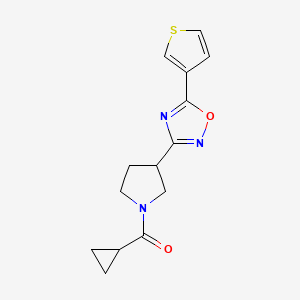

Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety linked to a thiophen-3-yl group.

Properties

IUPAC Name |

cyclopropyl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-14(9-1-2-9)17-5-3-10(7-17)12-15-13(19-16-12)11-4-6-20-8-11/h4,6,8-10H,1-3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCWTOWCRWEGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Structural Overview

The molecular structure of this compound includes a cyclopropyl group, a pyrrolidine moiety, and a thiophene ring fused with a 1,2,4-oxadiazole. This unique combination of heterocycles enhances its chemical properties and potential biological interactions.

| Component | Description |

|---|---|

| Molecular Formula | C13H12N4O2S |

| Molecular Weight | 288.32 g/mol |

| Key Functional Groups | Cyclopropyl, oxadiazole, thiophene |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Oxadiazole Ring : Utilizing amidoximes and carboxylic acids in the presence of bases.

- Cyclization Reactions : Employing thiophene derivatives to introduce the thiophene moiety.

- Final Coupling with Pyrrolidine : Achieving the final structure through coupling reactions.

Biological Activity

Research has indicated that compounds containing oxadiazole and thiophene moieties exhibit a range of biological activities, including:

-

Anticancer Activity : Studies suggest that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against MCF-7 (breast cancer) and U937 (monocytic leukemia) cell lines with IC50 values in the micromolar range .

Cell Line IC50 Value (µM) MCF-7 0.65 U937 1.54

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Key Enzymes : The oxadiazole ring can interact with various biological targets such as kinases and other enzymes.

- Induction of Apoptosis : Flow cytometry studies have shown that these compounds can trigger apoptotic pathways in cancer cells by increasing caspase activity .

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Study on Anticancer Properties : A study demonstrated that specific oxadiazole derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines .

- Molecular Docking Studies : Research involving molecular docking has shown that these compounds can effectively bind to target proteins involved in cancer progression, suggesting a pathway for further drug development .

Comparison with Similar Compounds

Structural Analogs with Thiophene Substitutions

Compound A : (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone (CAS 2034410-08-5)

- Key Differences: Thiophen-2-yl substituent instead of thiophen-3-yl. Absence of cyclopropyl group; methanone is directly attached to thiophen-2-yl.

- Molecular Weight : 249.29 g/mol (vs. target compound’s undefined molecular weight) .

- Implications :

- Thiophene positional isomerism (2- vs. 3-yl) alters electronic distribution and steric interactions.

- Reduced lipophilicity compared to the cyclopropyl-containing target compound.

Compound B : (2-(Methylthio)pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS 2034352-50-4)

- Key Differences :

- Replacement of thiophen-3-yl with a pyridine ring bearing a methylthio group.

- Trifluoromethyl substitution on the oxadiazole ring.

- Molecular Weight : 358.34 g/mol (higher due to trifluoromethyl and pyridine groups) .

- Implications: Trifluoromethyl enhances metabolic stability and electronegativity.

Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.